N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

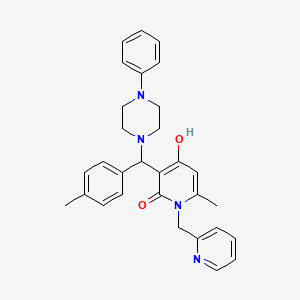

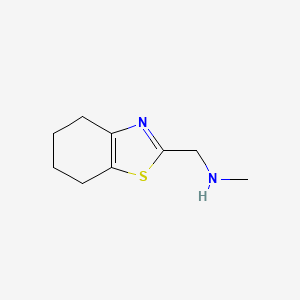

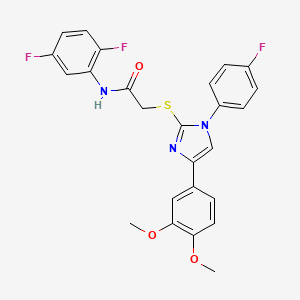

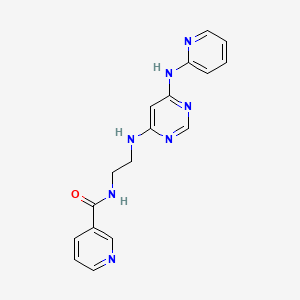

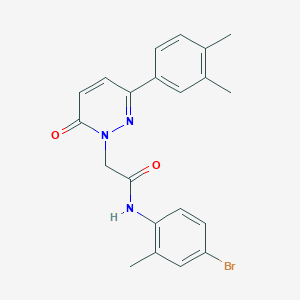

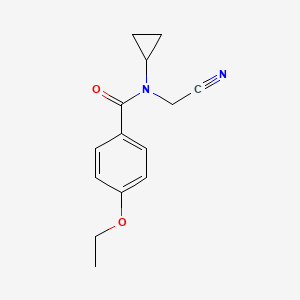

“N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also contains a pivalamide group, which is a type of amide .

Molecular Structure Analysis

The molecular structure of “N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” would be characterized by the presence of a pyridine ring, a 1,2,3-triazole ring, and a pivalamide group .

Chemical Reactions Analysis

The chemical reactions of “N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” would likely involve the reactive sites on the pyridine ring, the 1,2,3-triazole ring, and the pivalamide group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” would depend on the specific structure of the compound. For example, similar compounds have a density of 1.1±0.1 g/cm3, a boiling point of 337.5±15.0 °C at 760 mmHg, and a molecular weight of 178.231 Da .

Applications De Recherche Scientifique

Heterometallic Coordination Polymers

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide has been utilized in the synthesis of heterometallic coordination polymers. These polymers exhibit unique topological features and have potential applications in sorption and catalysis. The polymers demonstrate porous structures, which are effective in sorption of gases like N2 and H2, and in catalysis, especially in the condensation of salicylaldehyde or 9-anthracenecarbaldehyde with malononitrile (Sotnik et al., 2015).

Synthesis of Substituted Derivatives

The compound is instrumental in lithiation processes, aiding in the synthesis of various substituted derivatives. These derivatives are crucial in the development of new organic compounds with potential applications in medicinal chemistry and material sciences (Smith et al., 2013).

Nonaqueous Capillary Electrophoresis

In analytical chemistry, this compound has been studied for its role in the separation of complex mixtures using nonaqueous capillary electrophoresis. This technique is significant for quality control in pharmaceuticals, demonstrating the compound's utility in analytical methodologies (Ye et al., 2012).

Antimycobacterial Activity

Research has also been conducted on derivatives of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide for their potential antimycobacterial properties. These studies are pivotal in the search for new therapeutic agents against tuberculosis and other bacterial infections (Gezginci et al., 1998).

Molecular Structure Analysis

The compound's derivatives have been analyzed for their molecular structure, providing insights into their conformation and stability. This information is essential for understanding the compound's behavior in various chemical environments and for the design of new molecules with specific properties (Atalay et al., 2016).

Polymer Chemistry

In polymer chemistry, the compound has been studied for its role in the imidization processes of aromatic polyimide. This research is significant for the development of materials with specific thermal and mechanical properties, which are important in various industrial applications (Kotera et al., 2000).

Antitumor and Antimicrobial Activities

Derivatives of the compound have been synthesized for potential antitumor and antimicrobial activities. This research is crucial in the discovery of new therapeutic agents for the treatment of various cancers and microbial infections (Riyadh, 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-13(2,3)12(19)15-7-10-9-18(17-16-10)11-5-4-6-14-8-11/h4-6,8-9H,7H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPNXCKVQIXPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2576894.png)

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)